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Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

This document provides a comprehensive protocol for the cloning, expression, and purification

of the ampC β-lactamase gene in Escherichia coli. The methodologies outlined are intended for

research purposes, including studies on antibiotic resistance, enzyme kinetics, and the

development of novel β-lactamase inhibitors.

Introduction
The ampC gene encodes a class C β-lactamase, an enzyme that confers resistance to a broad

spectrum of β-lactam antibiotics, including penicillins and cephalosporins. In E. coli, the

chromosomal ampC gene is typically expressed at low levels due to a weak promoter and a

transcriptional attenuator. However, overexpression can occur through mutations in these

regulatory regions or via the acquisition of plasmid-mediated ampC genes, leading to

significant clinical resistance. The ability to clone and express this gene in a controlled

laboratory setting is crucial for understanding its function and developing strategies to combat

antibiotic resistance.

Data Presentation
Quantitative Analysis of AmpC Expression and Activity
The following tables summarize key quantitative data related to the expression and function of

the AmpC β-lactamase in E. coli.
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Table 1: Minimum Inhibitory Concentrations (MICs) of β-Lactams for E. coli Expressing ampC

Antibiotic
MIC Range (µg/mL) for E.
coli with overexpressed
ampC

Typical MIC (µg/mL) for
susceptible E. coli

Ampicillin ≥ 32 2 - 8

Cefoxitin > 16 ≤ 8

Ceftazidime 2 - >256 ≤ 4

Cefotaxime 2 - >64 ≤ 1

Ceftriaxone > 1 ≤ 1

Note: MIC values can vary depending on the specific E. coli strain, the expression vector, and

the level of ampC expression.

Table 2: Purification and Specific Activity of Recombinant AmpC

Purification
Step

Total
Protein
(mg)

Total
Activity (U)

Specific
Activity
(U/mg)

Yield (%)
Purification
Fold

Crude Cell

Lysate
100 150 1.5 100 1

Ni-NTA

Affinity

Chromatogra

phy

5 120 24 80 16

Gel Filtration 3 90 30 60 20

Note: This is an example purification table. Actual values will vary. One unit (U) of β-lactamase

activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of nitrocefin per minute

at pH 7.0 and 25°C. A specific activity of 10 μmol·min⁻¹·mg of protein⁻¹ has been reported for

purified AmpC from an E. coli clinical isolate using 100 μM cephalothin as the substrate[1].
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Experimental Protocols
Cloning of the ampC Gene
This protocol describes the amplification of the ampC gene from E. coli genomic DNA and its

insertion into a pET expression vector.

Materials:

E. coli strain containing the ampC gene (e.g., ATCC 25922)

Genomic DNA extraction kit

Phusion High-Fidelity DNA Polymerase

Forward and reverse primers for ampC with restriction sites (e.g., NdeI and XhoI)

pET expression vector (e.g., pET-28a)

Restriction enzymes (e.g., NdeI and XhoI) and corresponding buffers

T4 DNA Ligase and buffer

DH5α competent E. coli cells

LB agar plates with appropriate antibiotic (e.g., kanamycin for pET-28a)

Procedure:

Genomic DNA Extraction: Isolate genomic DNA from the selected E. coli strain using a

commercial kit according to the manufacturer's instructions.

PCR Amplification:

Set up a 50 µL PCR reaction containing: 10 µL of 5x Phusion HF Buffer, 1 µL of 10 mM

dNTPs, 2.5 µL of forward primer (10 µM), 2.5 µL of reverse primer (10 µM), 1 µL of

genomic DNA (50-100 ng), 0.5 µL of Phusion DNA Polymerase, and nuclease-free water

to 50 µL.
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Use the following PCR cycling conditions (adjust annealing temperature based on primer

Tms):

Initial denaturation: 98°C for 30 seconds

30 cycles of: 98°C for 10 seconds, 55-65°C for 30 seconds, 72°C for 1 minute

Final extension: 72°C for 10 minutes

Purification of PCR Product and Vector: Purify the amplified ampC gene and the pET vector

using a PCR purification kit.

Restriction Digest:

Digest both the purified PCR product and the pET vector with NdeI and XhoI enzymes.

Incubate at 37°C for 1-2 hours.

Purify the digested products.

Ligation:

Set up a ligation reaction with a 3:1 molar ratio of insert (ampC) to vector (pET-28a).

Add T4 DNA Ligase and buffer and incubate at 16°C overnight or at room temperature for

2 hours.

Transformation into DH5α:

Thaw a 50 µL aliquot of competent DH5α cells on ice.

Add 5 µL of the ligation mixture to the cells and incubate on ice for 30 minutes.

Heat shock the cells at 42°C for 45 seconds and immediately place them on ice for 2

minutes.

Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
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Plate 100 µL of the transformed cells onto LB agar plates containing the appropriate

antibiotic and incubate overnight at 37°C.

Colony PCR and Sequencing: Screen colonies for the presence of the insert by colony PCR.

Confirm the sequence and orientation of the ampC gene by Sanger sequencing of the

plasmid DNA from positive colonies.

Expression of the AmpC Protein
This protocol details the expression of the His-tagged AmpC protein in E. coli BL21(DE3).

Materials:

E. coli BL21(DE3) competent cells

pET-28a-ampC plasmid

LB medium with kanamycin (50 µg/mL)

Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (1 M)

Procedure:

Transformation into BL21(DE3): Transform the confirmed pET-28a-ampC plasmid into

competent E. coli BL21(DE3) cells as described in the cloning protocol.

Starter Culture: Inoculate a single colony from the transformation plate into 10 mL of LB

medium containing kanamycin (50 µg/mL). Incubate overnight at 37°C with shaking (200

rpm).

Expression Culture:

Inoculate 1 L of LB medium with kanamycin with the overnight starter culture to an initial

OD₆₀₀ of 0.05-0.1.

Incubate at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

Induction:
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Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours

with shaking. This can improve protein solubility.

Cell Harvest:

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Discard the supernatant and store the cell pellet at -80°C until purification.

Purification of His-tagged AmpC Protein
This protocol describes the purification of the N-terminally His-tagged AmpC protein using

immobilized metal affinity chromatography (IMAC).

Materials:

Cell pellet from 1 L culture

Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0

Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0

Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0

Lysozyme

DNase I

Protease inhibitor cocktail

Ni-NTA agarose resin

Chromatography column

Procedure:

Cell Lysis:
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Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer.

Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail.

Incubate on ice for 30 minutes.

Sonicate the cell suspension on ice to complete lysis.

Add DNase I and incubate on ice for 15 minutes to reduce viscosity.

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

Affinity Chromatography:

Equilibrate the Ni-NTA resin in a chromatography column with Lysis Buffer.

Load the clarified lysate onto the column.

Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically

bound proteins.

Elute the His-tagged AmpC protein with 5-10 column volumes of Elution Buffer. Collect

fractions.

Analysis and Dialysis:

Analyze the collected fractions by SDS-PAGE to assess purity.

Pool the fractions containing the purified AmpC protein.

Dialyze the pooled fractions against a suitable storage buffer (e.g., 50 mM phosphate

buffer, 150 mM NaCl, pH 7.4) to remove imidazole.

Determine the protein concentration using a Bradford assay or by measuring absorbance

at 280 nm.

AmpC Activity Assay (Nitrocefin Assay)
This assay is used to determine the enzymatic activity of the purified AmpC β-lactamase.
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Materials:

Purified AmpC protein

Nitrocefin stock solution (10 mg/mL in DMSO)

Phosphate-buffered saline (PBS), pH 7.0

96-well microplate

Microplate reader

Procedure:

Prepare Nitrocefin Working Solution: Dilute the nitrocefin stock solution in PBS to a final

concentration of 100 µM.

Assay Setup:

Add 180 µL of PBS to each well of a 96-well plate.

Add 10 µL of appropriately diluted purified AmpC enzyme to the wells.

Include a negative control with buffer instead of the enzyme.

Initiate Reaction: Add 10 µL of the 100 µM nitrocefin working solution to each well to start the

reaction.

Measure Absorbance: Immediately measure the change in absorbance at 486 nm over time

using a microplate reader in kinetic mode. The hydrolysis of nitrocefin results in a color

change from yellow to red.[2][3][4]

Calculate Activity: Calculate the rate of nitrocefin hydrolysis from the linear portion of the

absorbance versus time curve. Use the molar extinction coefficient of hydrolyzed nitrocefin

(20,500 M⁻¹cm⁻¹) to determine the enzyme activity.
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Signaling Pathway and Experimental Workflows
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Caption: Regulation of the chromosomal ampC gene in E. coli.
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Caption: Experimental workflow for cloning and expressing the ampC gene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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